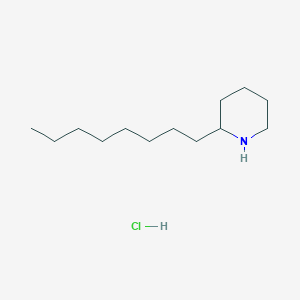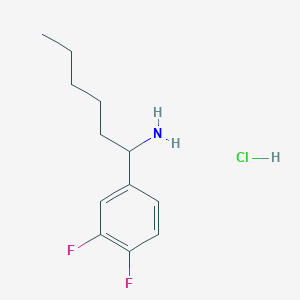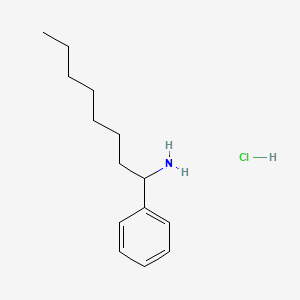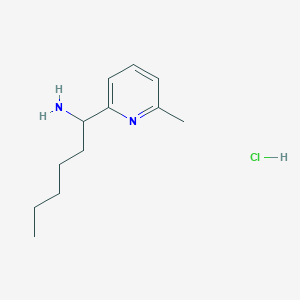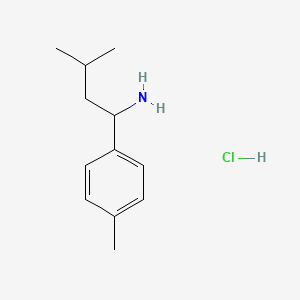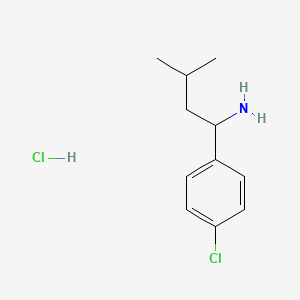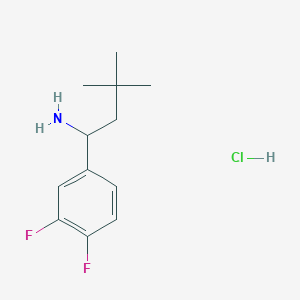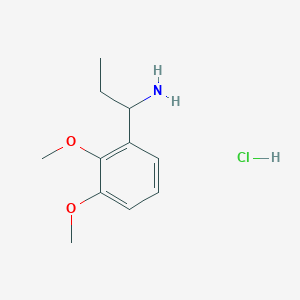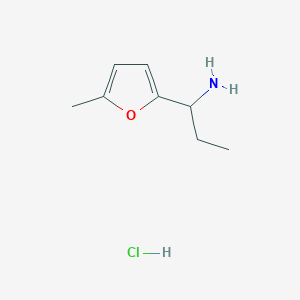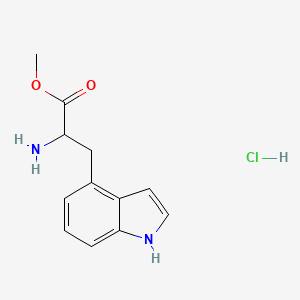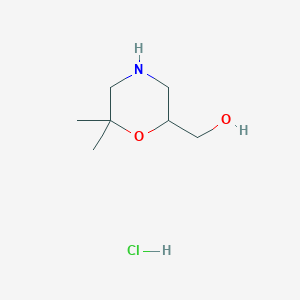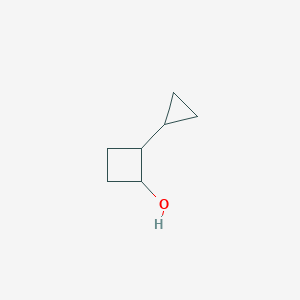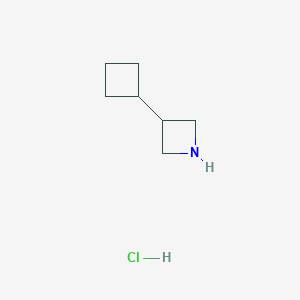![molecular formula C12H14F3N B1433036 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine CAS No. 1423024-05-8](/img/structure/B1433036.png)
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine
Vue d'ensemble
Description
“1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine” is a chemical compound with the CAS Number: 1423024-05-8 . It has a molecular weight of 229.25 and its IUPAC name is 1-[4-(trifluoromethyl)phenyl]-4-penten-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Kinetic Resolution of Enantiomers
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers .
- Methods of Application: The process involves lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Extraction of Nickel Ions
- Scientific Field: Inorganic Chemistry .
- Application Summary: A compound with a similar structure, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, was used in the extraction of Ni ions .
- Methods of Application: The ligand was used for the selective extraction and spectrophotometric determining the Ni 2+ ion in natural water .
- Results: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10 −7 –8.4×10 −3 M. The detecting limit of this method was 6.0×10 −7 M Ni 2+ .
Synthesis of Homochiral Secondary Alcohols
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of homochiral secondary alcohols, which provide building blocks for a wide range of biologically active compounds .
- Methods of Application: The process involves lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry .
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various pharmaceuticals .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Synthesis of 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry .
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various pharmaceuticals .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWQGYOFVGCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



